9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid

molecular sieving membrane N2/VOC separation linear polyamide

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid (CAS 945681-55-0; molecular formula C24H14O8; molecular weight 430.36 g/mol) is a triptycene-based aromatic tetracarboxylic acid bearing four carboxylic acid groups at the 2,3,6,7-positions of the triptycene framework. Triptycene is the simplest iptycene, characterized by a rigid, three-dimensional paddlewheel structure formed via the Diels–Alder reaction of anthracene and benzyne.

Molecular Formula C24H14O8
Molecular Weight 430.4 g/mol
Cat. No. B12071258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid
Molecular FormulaC24H14O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C4=CC(=C(C=C4C(C2=C1)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C24H14O8/c25-21(26)15-5-11-13(7-17(15)23(29)30)20-10-4-2-1-3-9(10)19(11)12-6-16(22(27)28)18(24(31)32)8-14(12)20/h1-8,19-20H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
InChIKeyBAISXRRJJTZVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid: A Shape-Persistent Triptycene Tetra-Acid Monomer for High-Performance Porous Polymers and Membranes


9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid (CAS 945681-55-0; molecular formula C24H14O8; molecular weight 430.36 g/mol) is a triptycene-based aromatic tetracarboxylic acid bearing four carboxylic acid groups at the 2,3,6,7-positions of the triptycene framework [1]. Triptycene is the simplest iptycene, characterized by a rigid, three-dimensional paddlewheel structure formed via the Diels–Alder reaction of anthracene and benzyne [2]. The 2,3,6,7-tetracarboxylic acid substitution pattern positions this compound as a shape-persistent, tetrafunctional monomer specifically designed for polycondensation reactions to yield microporous polyimides and linear polyamides. Unlike bridgehead-substituted (9,10-) triptycene carboxylic acids that direct functionality along the molecular axis, the 2,3,6,7-peripheral substitution creates a laterally extended carboxylic acid array that governs polymer chain packing, fractional free volume, and ultimately the gas transport and molecular sieving properties of the resulting materials [1][3].

Why Triptycene-Based Polycarboxylic Acids Cannot Be Interchanged: The Critical Role of the 2,3,6,7-Regioisomer for 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid


Triptycene-based polycarboxylic acids are not functionally interchangeable because the position of carboxylic acid substituents on the triptycene skeleton fundamentally dictates the geometry of the resulting polymer backbone, chain packing, and free volume distribution. The 2,3,6,7-tetracarboxylic acid regioisomer provides a laterally extended tetrafunctional architecture that yields linear polyamides and polyimides with distinct microporosity and gas transport characteristics [1]. In contrast, the 1,4,5,8-tetracarboxylic acid isomer forms metal–organic gels and 3D frameworks with markedly different porosity and luminescent sensing behavior [2]. Bridgehead 9,10-dicarboxylic acid analogs generate layered paddle-wheel MOFs with structural properties that diverge entirely from those of 2,3,6,7-derived materials [3]. Even within the 2,3,6,7-substitution family, adding bridgehead methyl groups (as in 9,10-dimethyl-2,3,6,7-triptycene tetracarboxylic dianhydride, TDA1) dramatically alters BET surface area from ~623 m²/g for the unsubstituted dianhydride-derived polyimide to 760 m²/g for the dimethyl analog, while shifting CO2 permeability by orders of magnitude [4][5]. Simply substituting one triptycene polyacid for another without considering regiospecificity risks catastrophic loss of membrane separation performance, microporosity, or mechanical integrity in the final material.

Quantitative Differentiation Evidence for 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid Versus Closest Analogs


Linear Polyamide N2/VOC Separation: 2,3,6,7-Tetracarboxylic Acid Enables >95% Rejection Not Achievable with Dicarboxylic or Bridgehead Analogs

The 2,3,6,7-tetracarboxylic acid regioisomer is specifically required to produce soluble, linear polyamides capable of N2/VOC molecular sieving. Polycondensation of 9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid with two different amino compounds yielded linear polyamides that, when fabricated into membranes, achieved a N2 rejection rate above 95% from VOC mixtures across the studied separation range [1]. This performance is enabled by the laterally extended tetrafunctional architecture that restricts polymer chain rotation via side-group interactions while maintaining sufficient solubility for membrane fabrication. In contrast, triptycene-9,10-dicarboxylic acid forms layered paddle-wheel MOFs, not linear separation membranes, and the 1,4,5,8-tetracarboxylic acid isomer yields metal–organic gels with chemosensing functionality rather than molecular sieving capability [2][3]. No other triptycene polyacid regioisomer has been demonstrated to produce linear polyamide membranes with comparable N2/VOC separation performance.

molecular sieving membrane N2/VOC separation linear polyamide

Polyimide BET Surface Area: Unsubstituted 2,3,6,7-Dianhydride-Derived Polyimide Achieves 623 m²/g, Demonstrating Additive-Free Microporosity Superior to Many PIMs

Polyimides derived from triptycene-2,3,6,7-tetracarboxylic dianhydride (the dehydrated form of the target compound) achieve BET surface areas of up to 623 m²/g when polymerized with benzidine-based diamines, without requiring bridgehead alkyl substitution [1]. This surface area is achieved through the intrinsic microporosity generated by the shape-persistent triptycene core. For comparison, the bridgehead-dimethyl analog (9,10-dimethyl-2,3,6,7-triptycene tetracarboxylic dianhydride, TDA1) yields a polyimide with a BET surface area of 760 m²/g when paired with DMN diamine, but this 22% increase comes at the cost of requiring additional synthetic steps to install the bridgehead methyl groups and dramatically altered gas selectivity (CO2/CH4 selectivity drops to ~17 vs. 55 for the hydroxyl-functionalized analog) [2]. The unsubstituted 2,3,6,7-dianhydride thus provides a high-surface-area microporous polyimide platform without bridgehead modification, offering a distinct balance of porosity and synthetic accessibility.

microporous polyimide BET surface area intrinsic microporosity

Polyimide Gas Transport Tunability: 2,3,6,7- vs. 1,4-Substitution Pattern Controls Permeability by ~48% Through Main Chain Geometry

The geometric orientation of the triptycene unit within the polyimide backbone—determined by the substitution pattern of the monomer—exerts a dominant effect on gas transport. In a systematic study of triptycene-based 6FDA polyimides, changing the imide linkage geometry from para (1,4-connection) to ortho reduced gas permeabilities by approximately 48% due to more efficient chain packing of the asymmetric ortho structure, evidenced by decreased d-spacing and fractional free volume [1]. Varying the triptycene orientation from the 1,4- to the 2,6-connection caused a 29% decrease in CO2 permeability [1]. The 2,3,6,7-tetracarboxylic acid provides a distinct connectivity pattern compared to 1,4- or 2,6-diamino triptycene monomers, producing polyimides with a unique free volume size distribution that translates to a specific permeability–selectivity combination. This level of transport property control through regiospecific monomer selection is not achievable with randomly substituted triptycene polyacids.

gas separation membrane polyimide chain packing structure-property relationship

Regioisomer-Dependent Application Specificity: 2,3,6,7-Tetra-Acid Yields Molecular Sieving Membranes; 1,4,5,8-Tetra-Acid Yields Chemosensing Gels

Direct comparison of triptycene tetracarboxylic acid regioisomers reveals that the application outcome is dictated entirely by the substitution pattern. The 1,4,5,8-triptycenetetracarboxylic acid regioisomer, when reacted with Al(III) salts, forms a luminescent metal–organic gel (G1) that exhibits highly sensitive detection toward nitro aromatic compounds, particularly picric acid [1]. Under identical reaction conditions with Co(II), this isomer yields a 3D framework material (trip-MOF-1) with picric acid sensing capability [1]. In stark contrast, the 2,3,6,7-tetracarboxylic acid regioisomer (the target compound) is employed for polycondensation with diamines to produce linear polyamide membranes for molecular sieving of N2 from VOC mixtures, achieving >95% rejection [2]. This regioisomer-dependent functional divergence means that procurement of the correct tetra-acid isomer is non-negotiable: the 1,4,5,8-isomer cannot substitute for the 2,3,6,7-isomer in membrane applications, and vice versa for chemosensing gels.

metal-organic gel chemosensing regioisomer comparison

Thermal Stability of 2,3,6,7-Dianhydride-Derived Polyimides: Tg >280°C and Decomposition Stability up to 500°C

Triptycene-based polyimides synthesized from 2,3,6,7-tetracarboxylic dianhydride (the dehydrated derivative of the target compound) exhibit high thermal stability characteristic of aromatic polyimides. Polyimides incorporating triptycene-2,3,6,7-tetracarboxylic dianhydride demonstrate glass transition temperatures (Tg) ranging from 280°C to 300°C and thermal decomposition stability up to 500°C [1]. This thermal performance positions the 2,3,6,7-dianhydride-derived polyimides favorably against conventional polyimides while providing the additional benefit of intrinsic microporosity from the shape-persistent triptycene core. Related triptycene-based polyimides with different substitution patterns show comparable thermal stability, confirming that the triptycene scaffold itself confers thermal robustness, but only the 2,3,6,7-isomer combines this thermal stability with the specific microporosity and gas transport properties documented above [1][2].

thermal stability glass transition temperature polyimide

High-Value Application Scenarios for 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid Based on Verified Differentiation Evidence


Fabrication of Linear Polyamide Membranes for N2/VOC Molecular Sieving in Industrial VOC Recovery

This compound is the demonstrated monomer of choice for synthesizing soluble, linear polyamide membranes that achieve >95% N2 rejection from VOC mixtures [1]. Industrial VOC recovery operations seeking energy-efficient membrane-based separation can utilize this tetra-acid to produce polyamides with restricted chain rotation and high separation performance. The linear architecture ensures better solubility and membrane fabrication reproducibility compared to cross-linked network polyamides, addressing a key processing bottleneck [1].

Synthesis of High-Surface-Area Microporous Polyimides for Gas Adsorption and Separation

The dehydrated dianhydride form (triptycene-2,3,6,7-tetracarboxylic dianhydride) serves as a shape-persistent monomer for one-step polycondensation with aromatic diamines, yielding polyimides with BET surface areas up to 623 m²/g and optical transparency of ~85% at 450 nm [2]. These polyimides are suitable for gas separation membranes, adsorbents, and optically transparent microporous films where high surface area must be achieved without post-synthetic modification or bridgehead alkylation.

Structure–Property Relationship Studies of Triptycene-Based Polymer Free Volume and Gas Transport

The 2,3,6,7-tetracarboxylic acid provides a distinct connectivity geometry for systematic investigations of how triptycene substitution patterns influence polymer chain packing, fractional free volume, and gas permeability. Studies demonstrate that changes in triptycene backbone geometry can alter gas permeability by up to ~48% [3]. Researchers probing fundamental structure–transport relationships in glassy microporous polymers require this specific regioisomer as a key building block for comparative studies against 1,4-, 2,6-, and 9,10-substituted triptycene analogs.

Precursor for Functionalized Porous Polyimides via Post-Polymerization Modification

Polyimides derived from triptycene-2,3,6,7-tetracarboxylic dianhydride can be further functionalized—for example, through hydroxyl incorporation or thermal rearrangement—to enhance CO2/CH4 selectivity while maintaining high permeability. Although the dimethyl-bridgehead analog (TDA1) has been more extensively studied for hydroxyl-functionalized polyimides (achieving CO2/CH4 selectivity of 75 after aging), the unsubstituted 2,3,6,7-dianhydride scaffold offers a more synthetically accessible platform for exploring similar functionalization strategies [4].

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